
3-(4-Hydroxyphenyl)pentanedioic acid
Übersicht
Beschreibung
3-(4-Hydroxyphenyl)pentanedioic acid is an organic compound characterized by the presence of a hydroxyphenyl group attached to a glutaric acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)pentanedioic acid can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and subsequent oxidation to yield the desired product. Another method involves the use of 4-hydroxyphenylacetic acid as a starting material, which undergoes a series of reactions including bromination, cyanation, and hydrolysis to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product in a form suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Hydroxyphenyl)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Products include 3-(4-oxophenyl)glutaric acid and 3-(4-carboxyphenyl)glutaric acid.
Reduction: Products include 3-(4-hydroxyphenyl)pentanediol.
Substitution: Products vary depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-(4-Hydroxyphenyl)pentanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of polymers and other materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 3-(4-Hydroxyphenyl)pentanedioic acid involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The glutaric acid backbone can interact with metabolic enzymes, potentially affecting energy production and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glutaric acid: A simple dicarboxylic acid with similar structural features but lacking the hydroxyphenyl group.
4-Hydroxyphenylacetic acid: Contains the hydroxyphenyl group but has a different backbone structure.
3-Hydroxyglutaric acid: Similar backbone but with a hydroxy group on the glutaric acid moiety.
Uniqueness
3-(4-Hydroxyphenyl)pentanedioic acid is unique due to the combination of the hydroxyphenyl group and the glutaric acid backbone, which imparts distinct chemical and biological properties. This combination allows for specific interactions with enzymes and receptors, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C11H12O5 |
|---|---|
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
3-(4-hydroxyphenyl)pentanedioic acid |
InChI |
InChI=1S/C11H12O5/c12-9-3-1-7(2-4-9)8(5-10(13)14)6-11(15)16/h1-4,8,12H,5-6H2,(H,13,14)(H,15,16) |
InChI-Schlüssel |
INZWPLIECFXWSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(CC(=O)O)CC(=O)O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
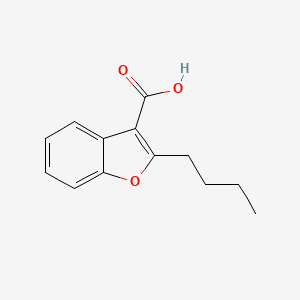
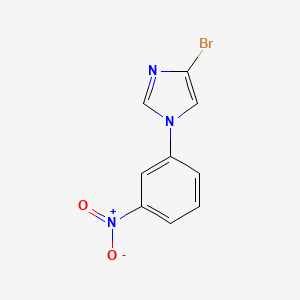
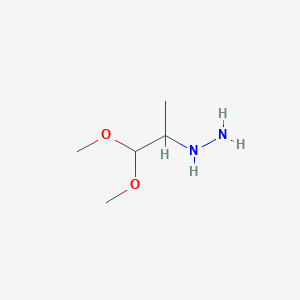

![1-Bromo-4-[(4-iodobenzyloxy)methyl]benzene](/img/structure/B8445129.png)
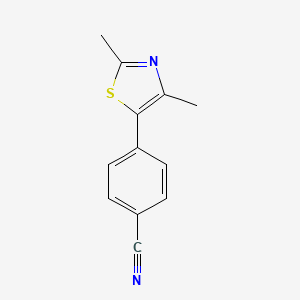
![3-methylbenzo[c][1,2]oxaborole-1,5(3H)-diol](/img/structure/B8445153.png)
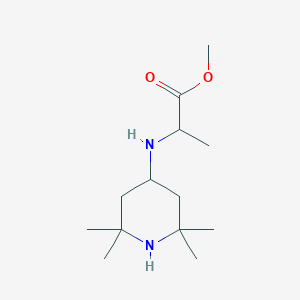
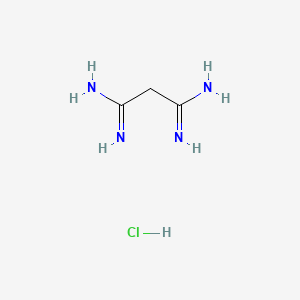
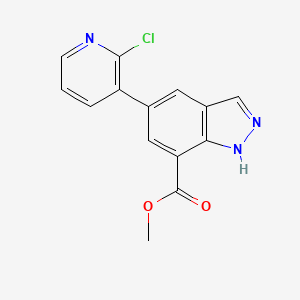
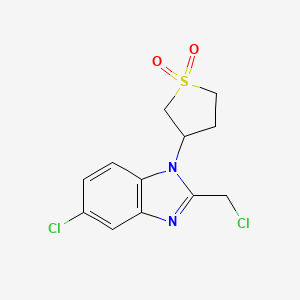
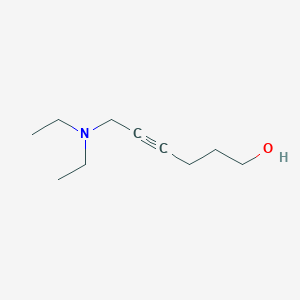
![2-cyano-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B8445193.png)

